molecular formula C12H9ClN4O4 B134345 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-48-2

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B134345
M. Wt: 308.68 g/mol
InChI Key: LSEJNEMCPRPDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione, also known as CM-DiI, is a fluorescent dye that is widely used in scientific research. It is a lipophilic dye that can be used to label and track cells, membranes, and organelles in vitro and in vivo.

Scientific Research Applications

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is widely used in scientific research as a fluorescent dye to label and track cells, membranes, and organelles. It has been used to study cell migration, cell proliferation, and cell differentiation. It has also been used to study the structure and function of the nervous system, including axon guidance, synapse formation, and neuronal plasticity. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has been used to study the development of the cardiovascular system, including angiogenesis and vascular remodeling.

Mechanism Of Action

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is a lipophilic dye that can be incorporated into cell membranes and other lipids. It is not metabolized by cells and does not affect cell viability or function. When excited by light of a specific wavelength, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione emits fluorescence that can be detected by fluorescence microscopy or flow cytometry. The intensity and color of the fluorescence depend on the concentration and location of the dye in the sample.

Biochemical And Physiological Effects

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has no known biochemical or physiological effects on cells or tissues. It does not interfere with cell viability, proliferation, or differentiation. However, high concentrations of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione can affect the fluidity and permeability of cell membranes, which may affect cell function.

Advantages And Limitations For Lab Experiments

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione has several advantages for lab experiments. It is a stable and highly fluorescent dye that can be easily detected and quantified. It is also lipophilic, which allows it to label and track cells, membranes, and organelles in vitro and in vivo. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is compatible with a wide range of imaging techniques, including fluorescence microscopy, confocal microscopy, and two-photon microscopy.
However, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione also has several limitations for lab experiments. It is not suitable for long-term tracking of cells or tissues, as the dye can diffuse or be transferred to neighboring cells over time. It is also not suitable for live-cell imaging, as the dye can be toxic to cells at high concentrations. In addition, 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione is not suitable for quantitative analysis of cell migration or proliferation, as the dye can be diluted or lost over time.

Future Directions

There are several future directions for the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in scientific research. One direction is the development of new methods for labeling and tracking cells and tissues in vivo. This could include the use of nanoparticles or other delivery systems to target specific cells or tissues. Another direction is the development of new imaging techniques that can detect and quantify the fluorescence of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in real-time and in three dimensions. This could include the use of super-resolution microscopy or light-sheet microscopy. Finally, the use of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione in combination with other fluorescent dyes or imaging modalities could provide new insights into the structure and function of cells and tissues.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione involves the reaction of 2-(chloromethyl)quinazoline-4,9-dione with 5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent such as dimethylformamide. The product is then purified by column chromatography to obtain pure 2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione.

properties

CAS RN

143430-48-2

Product Name

2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione

Molecular Formula

C12H9ClN4O4

Molecular Weight

308.68 g/mol

IUPAC Name

2-(chloromethyl)-5,10-dihydroxy-7-methyl-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C12H9ClN4O4/c1-3-14-7-5(11(20)15-3)10(19)8-6(9(7)18)12(21)17-4(2-13)16-8/h18-19H,2H2,1H3,(H,14,15,20)(H,16,17,21)

InChI Key

LSEJNEMCPRPDFA-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O

SMILES

CC1=NC2=C(C(=C3C(=C2O)C(=O)NC(=N3)CCl)O)C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=C(N1)C(=C3C(=C2O)NC(=NC3=O)CCl)O

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 2-(chloromethyl)-1,6-dihydro-5,10-dihydroxy-7-methyl- (9CI)

Origin of Product

United States

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